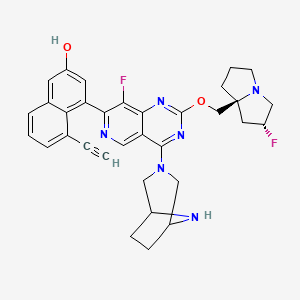

KRAS G12D inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2/t21-,22?,23?,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNRYKTWPMSGZ-ADTQRWQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, is a critical node in cellular signaling pathways that regulate cell growth, proliferation, and survival. For decades, oncogenic KRAS mutations, particularly the highly prevalent G12D mutation, have been deemed "undruggable" due to the protein's picomolar affinity for GTP and its smooth surface, which lacks deep pockets for small molecule binding. However, recent breakthroughs have led to the development of selective, non-covalent inhibitors that directly target KRAS G12D. This technical guide provides a comprehensive overview of the core mechanism of action of these pioneering inhibitors, focusing on their molecular interactions, impact on downstream signaling, and the key experimental methodologies used for their characterization.

The KRAS G12D Oncoprotein: A Constitutively Active Molecular Switch

Under normal physiological conditions, KRAS functions as a regulated molecular switch, cycling between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state. This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis to return KRAS to its inactive state. When in the active GTP-bound form, KRAS engages with a multitude of downstream effector proteins, most notably RAF kinases and phosphoinositide 3-kinase (PI3K), thereby activating critical signaling cascades like the MAPK/ERK and PI3K/AKT/mTOR pathways that drive cell proliferation.

The G12D mutation, a substitution of glycine with aspartic acid at codon 12, severely impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GAP-mediated hydrolysis. This disruption locks the KRAS G12D protein in a perpetual GTP-bound, "ON" state, leading to constitutive and uncontrolled activation of its downstream pro-growth and survival signaling pathways, a hallmark of many aggressive cancers, including pancreatic, colorectal, and lung adenocarcinomas.

Core Mechanism of KRAS G12D Inhibition

Unlike early-generation covalent inhibitors that target the G12C mutation by irreversibly binding to the mutant cysteine residue, KRAS G12D inhibitors employ a distinct, non-covalent mechanism of action. The leading investigational compounds, such as MRTX1133, are designed to bind with high affinity and selectivity to a specific pocket on the KRAS G12D protein.

Key Mechanistic Features:

-

Binding Pocket: These inhibitors target an allosteric pocket located between the Switch-II region and the α3 helix, often referred to as the Switch-II Pocket (S-IIP). This pocket is induced and accessible for inhibitor binding.

-

Non-Covalent Interaction: The binding is reversible and relies on a network of non-covalent interactions. A crucial interaction for some inhibitors is the formation of a salt bridge between a moiety on the inhibitor (e.g., a piperazine group) and the side chain of the mutant Aspartate-12 residue.

-

Dual-State Targeting: A remarkable feature of inhibitors like MRTX1133 is their ability to bind to KRAS G12D in both its inactive (GDP-bound) and its constitutively active (GTP-bound) states.

-

Inhibition of Effector Protein Interaction: By occupying the S-IIP, the inhibitor stabilizes the Switch-II region in a conformation that is incompatible with the binding of downstream effector proteins, such as RAF1. This action effectively decouples the constitutively active KRAS G12D from its signaling cascades, shutting down pathways like MAPK/ERK.

This mechanism prevents the protein-protein interactions necessary for signal transduction, thereby inhibiting mutant KRAS-dependent cell proliferation and promoting tumor regression.

Quantitative Data on KRAS G12D Inhibitor Activity

The development and characterization of KRAS G12D inhibitors rely on precise quantitative measurements of their binding affinity, cellular potency, and in vivo efficacy. The following tables summarize key data for the well-characterized inhibitor MRTX1133 and other investigational compounds.

Table 1: Binding Affinity and Cellular Potency of Selected KRAS G12D Inhibitors

| Inhibitor | Target | Binding Affinity (KD) | Cellular Potency (IC50) | Assay Type | Reference |

|---|---|---|---|---|---|

| MRTX1133 | KRAS G12D (GDP-bound) | ~0.2 pM | <2 nM | Biochemical Binding | |

| KRAS G12D | - | 6 nM | 2D Cell Viability (AGS line) | ||

| KRAS G12D | - | ~5 nM (median) | Cell Viability (Panel) | ||

| KRAS G12D | - | 2 nM | pERK Inhibition (AGS line) | ||

| HRS-4642 | KRAS G12D | 0.083 nM | - | Biochemical Binding | |

| KRB-456 | KRAS G12D | 247 nM | - | Isothermal Titration Calorimetry | |

| KRAS WT | 483 nM | - | Isothermal Titration Calorimetry | ||

| KRAS G12V | 392 nM | - | Isothermal Titration Calorimetry |

| | KRAS G12C | 1,410 nM | - | Isothermal Titration Calorimetry | |

Note: IC50 values can vary based on the cell line and assay conditions used.

Table 2: In Vivo Efficacy of MRTX1133 in Xenograft Models

| Model Type | Cell Line / Origin | Treatment Dose (IP, BID) | Tumor Growth Inhibition / Regression | Reference |

|---|---|---|---|---|

| Xenograft | Panc 04.03 (Pancreatic) | 3 mg/kg | 94% Growth Inhibition | |

| 10 mg/kg | -62% Regression | |||

| 30 mg/kg | -73% Regression | |||

| Xenograft | HPAC (Pancreatic) | 30 mg/kg | 85% Regression |

| PDX Models | Pancreatic (PDAC) | Not specified | ≥30% Regression in 8 of 11 models (73%) | |

Note: BID = twice daily; IP = intraperitoneal; PDX = Patient-Derived Xenograft.

Visualizing the Mechanism of Action

Diagrams are essential for conceptualizing the complex signaling networks and the inhibitor's role within them.

Signaling Pathway Diagram

The following diagram illustrates the KRAS signaling pathway, highlighting the disruption caused by the G12D mutation and the point of intervention by a selective inhibitor.

Caption: KRAS G12D signaling pathway and inhibitor intervention point.

Key Experimental Protocols

The characterization of KRAS G12D inhibitors involves a multi-faceted approach employing biochemical, biophysical, cell-based, and structural biology techniques.

Biochemical and Biophysical Assays

These assays directly measure the interaction between the inhibitor and the KRAS G12D protein.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants of the inhibitor-protein interaction.

-

Methodology:

-

Protein Immobilization: Recombinant, purified KRAS G12D protein (GDP or GTP-analogue bound) is immobilized onto a sensor chip surface (e.g., via amine coupling or streptavidin-biotin capture).

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) in a suitable running buffer are flowed sequentially over the sensor chip surface.

-

Signal Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the inhibitor binds to and dissociates from the immobilized KRAS G12D, generating a sensorgram in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the kon, koff, and KD values.

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the binding affinity (KD) and thermodynamic parameters (enthalpy ΔH, entropy ΔS) of the interaction.

-

Methodology:

-

Sample Preparation: The purified KRAS G12D protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe, both in the same buffer.

-

Titration: A series of small, precise injections of the inhibitor are made into the protein solution.

-

Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon binding with each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine KD, stoichiometry (n), and ΔH.

-

Cell-Based Functional Assays

These assays assess the inhibitor's effect on KRAS G12D signaling and cell viability in a biological context.

Protocol 3: ERK Phosphorylation (pERK) Inhibition Assay

-

Objective: To quantify the inhibition of downstream MAPK signaling.

-

Methodology:

-

Cell Culture and Treatment: KRAS G12D-mutant cancer cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with a dose range of the inhibitor for a specified time period.

-

Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.

-

Detection and Quantification: The levels of phosphorylated ERK (pERK) and total ERK are measured. This can be done via:

-

Western Blot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pERK and total ERK.

-

ELISA or HTRF/AlphaLISA: High-throughput methods using specific antibody pairs to generate a colorimetric, fluorescent, or luminescent signal proportional to the amount of pERK.

-

-

Data Analysis: The pERK signal is normalized to the total ERK or a housekeeping protein signal. The results are plotted against inhibitor concentration to calculate the IC50 value.

-

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the inhibitor's effect on cancer cell proliferation and survival.

-

Methodology:

-

Cell Seeding and Treatment: KRAS G12D-mutant cells are seeded in opaque-walled multi-well plates and treated with a serial dilution of the inhibitor.

-

Incubation: Plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).

-

Reagent Addition: A reagent like CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Signal Measurement: Luminescence is read using a plate reader.

-

Data Analysis: The luminescent signal is plotted against the log of the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.

-

Structural Biology

Protocol 5: X-ray Crystallography of Inhibitor-KRAS Complex

-

Objective: To determine the high-resolution, three-dimensional structure of the inhibitor bound to KRAS G12D.

-

Methodology:

-

Protein Expression and Purification: High-purity, crystallization-grade KRAS G12D protein is expressed (e.g., in E. coli) and purified.

-

Complex Formation: The purified protein is incubated with an excess of the inhibitor to ensure saturation of the binding site. The complex is then re-purified.

-

Crystallization: The inhibitor-protein complex is subjected to high-throughput screening of various crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion methods) to identify conditions that yield diffraction-quality crystals.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map, into which the atomic model of the KRAS G12D-inhibitor complex is built and refined. This provides precise details of the binding mode and all molecular interactions.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical characterization of a novel KRAS G12D inhibitor.

Caption: Preclinical characterization workflow for a KRAS G12D inhibitor.

Conclusion and Future Directions

The development of non-covalent, selective KRAS G12D inhibitors represents a landmark achievement in oncology and a paradigm shift in targeting RAS-driven cancers. The core mechanism of these molecules involves binding to an allosteric Switch-II pocket, stabilizing an inactive conformation, and blocking the crucial protein-protein interactions that drive downstream oncogenic signaling. This approach has demonstrated profound anti-tumor activity in a range of preclinical models.

Future research will focus on several key areas:

-

Overcoming Resistance: Investigating mechanisms of intrinsic and acquired resistance to inform the development of next-generation inhibitors and rational combination therapies.

-

Combination Strategies: Exploring synergistic combinations with other targeted agents (e.g., EGFR, PI3K, or SHP2 inhibitors) or immunotherapies to achieve more durable clinical responses.

-

Expanding the Target Space: Applying the structural and mechanistic insights gained from G12D inhibitors to develop novel agents targeting other prevalent KRAS mutations, such as G12V and G13D.

The continued elucidation of the complex biology of mutant KRAS and the innovative chemistry used to target it promise a new era of precision medicine for patients with some of the most challenging malignancies.

An In-Depth Technical Guide to the Discovery and Development of KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cellular signaling, regulating processes like cell growth, differentiation, and survival.[1] For decades, KRAS was considered "undruggable" due to its smooth surface, which lacks deep pockets for small molecules to bind, and its picomolar affinity for its natural ligands, GTP and GDP.[2]

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, present in approximately one in seven cases.[1][3] The KRAS G12D mutation, a substitution of glycine with aspartic acid at codon 12, is the most prevalent of these mutations, frequently found in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer (NSCLC).[3][4][5] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor proliferation.[5][6]

The landmark approval of covalent inhibitors for the KRAS G12C mutant has shattered the "undruggable" paradigm, igniting a resurgence in research to target other KRAS variants.[2] However, the G12D mutation lacks a cysteine residue for covalent targeting, necessitating the development of novel, non-covalent inhibitors. This guide provides a comprehensive technical overview of the strategies, methodologies, and key molecules in the ongoing discovery and development of selective KRAS G12D inhibitors.

The KRAS G12D Signaling Pathway

Under normal physiological conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by two groups of proteins: Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP to activate KRAS, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to convert GTP back to GDP, thus inactivating the signal.[7]

The G12D mutation disrupts this cycle by rendering the KRAS protein insensitive to GAP-mediated inactivation.[6] This results in an accumulation of the active KRAS-GTP complex, leading to persistent activation of downstream pro-survival and proliferative signaling cascades. The two major effector pathways are:

-

RAF-MEK-ERK (MAPK) Pathway: Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[6][7][8]

-

PI3K-AKT-mTOR Pathway: KRAS-GTP can also activate Phosphoinositide 3-kinase (PI3K), initiating a cascade that leads to the activation of AKT and mTOR, key regulators of cell growth, metabolism, and survival.[1][7]

Discovery and Development of KRAS G12D Inhibitors

Targeting KRAS G12D requires a non-covalent approach, presenting a significant challenge due to the need for high-affinity binding to overcome the protein's natural ligand interactions.[9] The discovery of a transient, inducible pocket between the Switch I and Switch II regions (Switch-II pocket, SII-P) has been a pivotal breakthrough, providing a druggable binding site for small molecules.[10]

The general workflow for discovering these inhibitors involves several key stages, from initial hit identification to lead optimization and preclinical evaluation.

Key Inhibitors and Preclinical Data

Several non-covalent KRAS G12D inhibitors are in development. These molecules typically bind to the inactive, GDP-bound state of KRAS G12D in the Switch-II pocket, preventing its interaction with GEFs like SOS1 and blocking downstream signaling.[11][12]

MRTX1133 (Mirati Therapeutics/BMS) MRTX1133 was the first potent, selective, non-covalent KRAS G12D inhibitor to be reported with robust in vivo activity.[9][13][14] Its discovery began with the scaffold of adagrasib, a covalent KRAS G12C inhibitor.[10] Through extensive structure-based design, MRTX1133 was optimized to achieve picomolar binding affinity and high selectivity for KRAS G12D.[14][15] Despite promising preclinical data, its clinical development was discontinued.[15]

BI 3706674 (Boehringer Ingelheim) BI 3706674 is an orally available, non-covalent pan-KRAS inhibitor that binds to multiple KRAS mutants, including G12D and G12V, as well as wild-type KRAS.[12][16][17] It demonstrates high selectivity for KRAS over its homologs HRAS and NRAS.[11][16] It locks KRAS in the inactive state, thereby inhibiting the interaction with SOS1.[11][12]

HRS-4642 (Jiangsu Hengrui Pharmaceuticals) HRS-4642 is another selective, non-covalent KRAS G12D inhibitor that has shown significant tumor growth inhibition in preclinical models.[18] It has demonstrated high selectivity and potency against KRAS G12D and inhibits the binding of KRAS G12D to its effector proteins.[18]

Quantitative Preclinical Data Summary

| Inhibitor | Target | Assay Type | Method | Value | Unit | Reference |

| MRTX1133 | KRAS G12D | Biochemical Binding | SPR | ~0.2 | pM (KD) | [14] |

| KRAS G12D | Biochemical Binding | qPCR-based | 400 | pM (KD) | [19] | |

| KRAS G12D | Biochemical Activity | TR-FRET (Nucleotide Exchange) | 0.14 | nM (IC50) | [19][20] | |

| KRAS WT | Biochemical Activity | TR-FRET (Nucleotide Exchange) | 5.37 | nM (IC50) | [19][20] | |

| KRAS G12C | Biochemical Activity | TR-FRET (Nucleotide Exchange) | 4.91 | nM (IC50) | [19][20] | |

| AsPC-1 (G12D) | Cellular Activity | pERK Inhibition | <3 | nM (IC50) | [14] | |

| MIA PaCa-2 (G12C) | Cellular Activity | pERK Inhibition | >1000 | nM (IC50) | [14] | |

| BI 3706674 | KRAS G12D-GDP | Biochemical Activity | SOS1 Interaction | 1.5 | nM (IC50) | [11] |

| KRAS G12C-GDP | Biochemical Activity | SOS1 Interaction | 1.8 | nM (IC50) | [11] | |

| KRAS G12V-GDP | Biochemical Activity | SOS1 Interaction | 5.9 | nM (IC50) | [11] | |

| KRAS WT-GDP | Biochemical Activity | SOS1 Interaction | 4.8 | nM (IC50) | [11] | |

| HRS-4642 | KRAS G12D | Biochemical Binding | SPR | N/A (21x more selective vs G12C) | - | [18] |

| KRAS G12D | Biochemical Activity | SOS1/RAF1 Interaction | Inhibited | - | [18] | |

| AsPC-1 (G12D) | Cellular Activity | Proliferation | Strong Inhibition | - | [18] |

Detailed Experimental Protocols

The characterization of KRAS G12D inhibitors relies on a suite of robust biochemical and cellular assays.[20][21]

Biochemical Assays

These assays utilize purified, recombinant proteins to measure direct binding affinity, kinetics, and functional inhibition of the target protein.

1. TR-FRET Nucleotide Exchange Assay

-

Principle: This assay measures the ability of an inhibitor to lock KRAS G12D in the GDP-bound state by preventing its interaction with the GEF, SOS1, which would normally catalyze the exchange of GDP for GTP. The assay monitors the displacement of a fluorescently labeled GDP analog from KRAS upon the addition of unlabeled GTP, measured by a change in the FRET signal.[20][22]

-

Methodology:

-

Reagents: Recombinant His-tagged KRAS G12D protein, Bodipy-FL-GDP (fluorescent GDP analog), unlabeled GTP, SOS1 catalytic domain, assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP).

-

Procedure: a. Pre-incubate KRAS G12D with Bodipy-FL-GDP to form the fluorescent complex. b. In a 384-well plate, add serial dilutions of the test inhibitor. c. Add the KRAS-G12D/Bodipy-FL-GDP complex to the wells and incubate. d. Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP. e. Read the plate on a TR-FRET enabled reader over time, exciting at ~485 nm and measuring emission at ~520 nm.

-

Data Analysis: Calculate the rate of fluorescence decay. Plot the rate of exchange against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR is a label-free technique used to measure real-time binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ).

-

Methodology:

-

Reagents: Recombinant biotinylated KRAS G12D (GDP-loaded), SPR sensor chip (e.g., streptavidin-coated), running buffer (e.g., HBS-EP+), test inhibitor.

-

Procedure: a. Immobilize biotinylated KRAS G12D onto the streptavidin sensor chip surface. b. Prepare serial dilutions of the test inhibitor in running buffer. c. Inject the inhibitor solutions over the chip surface at a constant flow rate for a set duration (association phase). d. Switch back to flowing only running buffer over the surface and monitor the signal decrease (dissociation phase). e. After each cycle, regenerate the chip surface with a mild regeneration solution (e.g., low pH glycine).

-

Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₔ (Kₔ = kₔ/kₐ).

-

3. Microscale Thermophoresis (MST)

-

Principle: MST measures the binding affinity between two molecules by detecting changes in the movement of a fluorescently labeled molecule along a microscopic temperature gradient upon binding to a non-labeled partner.[2]

-

Methodology:

-

Reagents: Recombinant KRAS G12D, fluorescent labeling dye (e.g., RED-NHS), MST buffer (e.g., 50 mM Tris, 230 mM NaCl), test inhibitor.

-

Procedure: a. Label the KRAS G12D protein with the fluorescent dye according to the manufacturer's protocol. b. Prepare a fixed concentration of labeled KRAS G12D and a 16-point serial dilution of the test inhibitor. c. Mix the labeled protein with each inhibitor dilution and load the samples into MST capillaries. d. Place capillaries into the MST instrument (e.g., Monolith NT.115). e. The instrument applies an infrared laser to create a temperature gradient, and a camera records the change in fluorescence distribution.

-

Data Analysis: Plot the change in normalized fluorescence against the logarithm of the inhibitor concentration. Fit the resulting binding curve to determine the Kₔ value.[2]

-

Cellular Assays

These assays are performed in cancer cell lines harboring the KRAS G12D mutation to assess the inhibitor's effect on cell signaling, proliferation, and survival in a more biologically relevant context.[23]

1. pERK AlphaLISA Phosphorylation Assay

-

Principle: This is a high-throughput, no-wash immunoassay to quantify the phosphorylation of ERK, a key downstream effector of the KRAS pathway. Inhibition of KRAS G12D should lead to a decrease in pERK levels.[23][24]

-

Methodology:

-

Cell Lines: Human cancer cell lines with endogenous KRAS G12D mutation (e.g., AsPC-1, GP2D, HPAC).[25]

-

Procedure: a. Seed cells in 96- or 384-well plates and allow them to adhere overnight. b. Starve the cells in low-serum media for several hours to reduce basal signaling. c. Treat cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours). d. Lyse the cells directly in the wells using the provided lysis buffer. e. Transfer a small volume of the lysate to a new assay plate. f. Add the AlphaLISA Acceptor beads conjugated to an anti-ERK antibody and Donor beads conjugated to an anti-phospho-ERK antibody. g. Incubate in the dark to allow bead-antibody-protein complex formation. h. Read the plate on an AlphaScreen-compatible reader.

-

Data Analysis: Normalize the signal to a positive control (e.g., DMSO) and a negative control (e.g., MEK inhibitor). Plot the normalized signal against inhibitor concentration to calculate the IC₅₀.

-

2. Cell Viability / Proliferation Assay (CellTiter-Glo®)

-

Principle: This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells. A reduction in ATP signifies either cytotoxic or cytostatic effects of the inhibitor.

-

Methodology:

-

Cell Lines: KRAS G12D mutant cancer cell lines.

-

Procedure: a. Seed cells in opaque-walled 96- or 384-well plates. b. After 24 hours, treat the cells with a serial dilution of the test inhibitor. c. Incubate for an extended period (e.g., 3-5 days) to allow for effects on proliferation. d. Equilibrate the plate to room temperature. e. Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vivo Models

Patient-Derived Xenograft (PDX) Models

-

Principle: PDX models involve the implantation of tumor fragments from a human patient into an immunodeficient mouse. These models are considered more clinically relevant than cell-line-derived xenografts as they better retain the heterogeneity and architecture of the original tumor.

-

Methodology:

-

Animals: Immunodeficient mice (e.g., NSG or nude mice).

-

Procedure: a. Obtain fresh tumor tissue from a patient with a confirmed KRAS G12D-mutant cancer. b. Surgically implant a small fragment (~2-3 mm³) of the tumor subcutaneously into the flank of the mouse. c. Monitor the mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups. d. Administer the KRAS G12D inhibitor and vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule. e. Measure tumor volume with digital calipers (Volume = 0.5 x Length x Width²) and monitor body weight regularly. f. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK) to confirm target engagement.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to determine in vivo efficacy.

-

Conclusion and Future Directions

The discovery of non-covalent inhibitors that selectively target the KRAS G12D mutation represents a major advancement in the pursuit of therapies for some of the most difficult-to-treat cancers.[3] The development of molecules like MRTX1133, BI 3706674, and HRS-4642, guided by sophisticated structure-based design and a robust suite of biochemical and cellular assays, has provided a clear path forward.

Despite this progress, challenges remain. Acquired resistance is a significant concern, with potential mechanisms including secondary KRAS mutations or activation of bypass signaling pathways.[25] Therefore, the future of KRAS G12D-targeted therapy will likely involve rational combination strategies. Preclinical studies combining KRAS G12D inhibitors with agents targeting upstream signaling (e.g., EGFR), downstream effectors (e.g., MEK, mTOR), or immune checkpoints have shown promise in enhancing anti-tumor activity and overcoming resistance.[25][26] Continued research into the complex biology of KRAS G12D-driven tumors and the development of next-generation inhibitors will be critical to translating these promising preclinical findings into durable clinical benefits for patients.

References

- 1. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 3. jetir.org [jetir.org]

- 4. jetir.org [jetir.org]

- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KrasG12D mutation contributes to regulatory T cell conversion through activation of the MEK/ERK pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry in Review: Identification of MRTX1133, a Noncovalent, Potent and Selective KRAS Inhibitor | Domainex [domainex.co.uk]

- 11. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]

- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. drughunter.com [drughunter.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. reactionbiology.com [reactionbiology.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

An In-depth Technical Guide to the Structural Biology and Binding Pocket of KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-aspartic acid substitution at codon 12 (G12D) being the most frequent, particularly in devastating malignancies like pancreatic ductal adenocarcinoma.[2][3] The G12D mutation impairs the intrinsic GTP hydrolysis activity of KRAS, trapping the protein in a constitutively active, GTP-bound state.[4][5] This leads to hyperactivation of downstream oncogenic signaling cascades, most notably the MAPK (RAF-MEK-ERK) pathway, driving uncontrolled cell growth.[1][6]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined, deep binding pockets on its surface.[3][7] However, the recent success of covalent inhibitors targeting the KRAS G12C mutant has revitalized efforts to develop drugs against other KRAS variants.[7] Selective inhibition of KRAS G12D presents a distinct and significant challenge, as it requires inhibitors to achieve high binding affinity through non-covalent interactions alone.[8][9] This guide provides a detailed examination of the structural biology of KRAS G12D, the nature of its inhibitor-binding pocket, and the mechanisms of action of pioneering non-covalent inhibitors.

The KRAS Signaling Pathway and Point of Inhibition

KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12D mutation disrupts GAP-mediated hydrolysis, locking KRAS in the "on" state. Direct KRAS G12D inhibitors function by binding to a specific pocket on the protein, stabilizing the inactive GDP-bound conformation and preventing its interaction with downstream effectors like RAF.

Structural Biology of the KRAS G12D-Inhibitor Complex

The development of potent and selective KRAS G12D inhibitors has been driven by detailed structural insights from X-ray crystallography. These studies have revealed a druggable, allosteric pocket known as the Switch II Pocket (S-IIP), which is located in a groove between the Switch II region (residues ~58-72) and the α3 helix.[2][10]

The Switch II Binding Pocket

The S-IIP is a "cryptic" pocket, meaning it is not always present or accessible in the unbound (apo) form of the protein but can be revealed through conformational changes. The binding of an inhibitor stabilizes an inactive conformation of KRAS. While first exploited for G12C inhibitors, a similar pocket is targeted by non-covalent G12D inhibitors.[2][10]

MRTX1133: A Case Study in Non-Covalent Inhibition

MRTX1133 is a first-in-class, potent, and selective non-covalent inhibitor of KRAS G12D.[11][12] Crystal structures of the KRAS G12D:GDP:MRTX1133 complex (e.g., PDB ID: 7RPZ) have provided atomic-level detail of its binding mode.[8][10]

-

Binding Location : MRTX1133 binds directly in the S-IIP.[10]

-

Key Interactions : Unlike covalent G12C inhibitors that form a bond with Cysteine-12, MRTX1133 achieves its high affinity and selectivity through a network of non-covalent interactions. Crucially, it forms specific hydrogen bonds and other interactions with key residues within the pocket, including the mutant Aspartate-12 (D12) itself, as well as Glycine-60 (G60) and Glutamate-62 (E62).[10][13] The ability to directly engage the mutant D12 residue is a key feature that contributes to its selectivity. Other residues, such as Histidine-95, also play a role in stabilizing the inhibitor in the pocket.[13]

Quantitative Data for KRAS G12D-Inhibitor Complexes

The following tables summarize key structural and binding affinity data for notable KRAS G12D inhibitors and related complexes.

Table 1: Structural Data of KRAS-Inhibitor Complexes

| PDB ID | Target | Inhibitor | Method | Resolution (Å) | Citation(s) |

| 7RPZ | KRAS G12D | MRTX1133 | X-ray Diffraction | 1.30 | [8] |

| 9BL0 | KRAS G12D | MRTX1133 | X-ray Diffraction | 1.66 | [14] |

| 6GJ7 | KRAS G12D | BI-2852 | X-ray Diffraction | 1.67 | [15] |

| N/A | KRAS G12D | KRpep-2d | X-ray Diffraction | 1.25 | [16] |

| 6OIM | KRAS G12C | Sotorasib (AMG 510) | X-ray Diffraction | 1.65 | [17][18] |

Note: PDB ID 6OIM is for the G12C mutant but is included for comparison as a pioneering KRAS inhibitor.

Table 2: Binding Affinity and Cellular Activity Data

| Inhibitor | Target | Assay Type | Value | Citation(s) |

| MRTX1133 | KRAS G12D | In vitro / Cellular | Potent, selective inhibitor | [11][12] |

| KRpep-2d | KRAS G12D | Enzyme Assay (IC₅₀) | 1.6 nM | [16] |

| KRpep-2d | KRAS G12D (GTP-bound) | SPR (Kᴅ) | 11 nM | [16] |

| Hit Compound 3 | KRAS G12D | MST | Sub-nanomolar affinity | [3][9] |

| TH-Z835 | KRAS G12D | In vitro / Cellular | Inhibits MAPK signaling | [19] |

Experimental Protocols

The structural and functional characterization of KRAS G12D inhibitors relies on a suite of biophysical and structural biology techniques.

X-ray Crystallography Workflow

X-ray crystallography is the primary method used to determine the high-resolution atomic structure of KRAS-inhibitor complexes.[20]

Protocol Overview:

-

Protein Expression and Purification: The human KRAS G12D protein (typically residues 1-169) is overexpressed in an Escherichia coli expression system. It is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).[8][14]

-

Complex Formation: The purified, GDP-loaded KRAS G12D is incubated with a molar excess of the inhibitor (e.g., MRTX1133) to ensure saturation of the binding site.

-

Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop). This involves screening a wide range of conditions (precipitants, buffers, salts, additives) to find those that yield diffraction-quality crystals.[20]

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model is built into this map and refined to yield the final atomic coordinates, resolution, and quality metrics (e.g., R-work/R-free).[8][18]

Cryo-Electron Microscopy (Cryo-EM)

While less common for small proteins like KRAS (~21 kDa), cryo-EM has been successfully applied by fusing KRAS to a larger, rigid scaffold, enabling structural analysis without the need for crystallization.[21][22]

Protocol Overview:

-

Scaffold Fusion: The KRAS G12D protein is genetically fused to a larger, structurally rigid protein scaffold (e.g., a designed ankyrin repeat protein or DARPin cage).[21][23]

-

Complex Preparation: The fusion protein is expressed, purified, and incubated with the inhibitor.

-

Grid Preparation and Freezing: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the individual particles in different orientations.

-

Image Processing and Reconstruction: The individual particle images are picked, classified into 2D averages, and then used to reconstruct a 3D density map of the complex. The resolution is determined, and an atomic model is built into the map.[21]

Binding Affinity Assays

-

Surface Plasmon Resonance (SPR): Used to measure the kinetics (on-rate, off-rate) and affinity (Kᴅ) of inhibitor binding.[16] Purified KRAS G12D is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding events are detected in real-time by changes in the refractive index.

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event to determine the binding affinity (Kᴅ), stoichiometry, and thermodynamic parameters.[19] A solution of the inhibitor is titrated into a sample cell containing the purified KRAS G12D protein.

-

MicroScale Thermophoresis (MST): An immunoassay-based technique that measures changes in the movement of molecules through a temperature gradient upon binding, allowing for the determination of binding affinity.[3]

Conclusion and Future Directions

The successful development of non-covalent inhibitors like MRTX1133 has proven that KRAS G12D is a druggable target. Structural biology has been indispensable in this process, illuminating the cryptic S-IIP and providing the atomic-level blueprints for structure-based drug design. The key to inhibiting KRAS G12D lies in achieving high-affinity, non-covalent binding by establishing a network of precise interactions with pocket residues, including the mutant Aspartate-12.

Future research will focus on developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, understanding and overcoming potential resistance mechanisms will be critical for long-term clinical success. The continued application of advanced structural techniques, including cryo-EM and time-resolved crystallography, will undoubtedly uncover new conformational states and binding pockets, paving the way for novel therapeutic strategies against this formidable cancer driver.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. Mrtx-1133 | C33H31F3N6O2 | CID 156124857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. MRTX1133 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. mdpi.com [mdpi.com]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. rcsb.org [rcsb.org]

- 23. researchgate.net [researchgate.net]

Technical Guide: Downstream Signaling Effects of KRAS G12D Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) gene is one of the most frequently mutated oncogenes in human cancers.[1] The KRAS protein acts as a molecular switch in signal transduction cascades that regulate critical cellular processes, including growth, proliferation, differentiation, and survival.[2] Mutations in KRAS, particularly at codon 12, impair its intrinsic GTPase activity, locking the protein in a constitutively active, GTP-bound state.[3][4] This leads to persistent downstream signaling, driving uncontrolled cell proliferation and tumorigenesis.[5][6]

The G12D mutation, a glycine-to-aspartate substitution, is the most common KRAS alteration, especially prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer (NSCLC).[1][2][4] For decades, KRAS was considered "undruggable" due to the high affinity of GTP for the protein and the absence of deep, druggable pockets on its surface.[2] However, recent breakthroughs have led to the development of specific inhibitors that can directly target mutant KRAS, offering a new therapeutic paradigm.[5] This guide focuses on the downstream signaling consequences of inhibiting the KRAS G12D mutant protein.

Mechanism of KRAS G12D Inhibition

Unlike KRAS G12C inhibitors that form a covalent bond with the mutant cysteine, KRAS G12D inhibitors face the challenge of lacking a reactive cysteine for covalent targeting.[2][6] Therefore, current G12D inhibitors are primarily non-covalent molecules designed to bind with high affinity and specificity to the mutant protein.

These inhibitors typically function by:

-

Binding to the Switch-II Pocket: Many small molecule inhibitors, such as MRTX1133, bind to the switch-II pocket of the KRAS G12D protein.[2] This interaction stabilizes the protein in an inactive conformation, preventing the necessary protein-protein interactions for the activation of downstream effectors.[2]

-

Blocking Effector Interaction: By occupying key binding sites, inhibitors prevent KRAS G12D from engaging with its downstream targets like RAF kinases and PI3K.[1][7] For example, the inhibitor HRS-4642 has been shown to inhibit the binding of KRAS G12D to both SOS1 (a guanine nucleotide exchange factor) and RAF1.[1]

-

Targeting Active and Inactive States: Some inhibitors, like MRTX1133, can bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, effectively trapping the protein and preventing signaling.[2][8]

-

Ternary Complex Formation: An innovative approach involves inhibitors like RMC-9805, which form a ternary complex with the chaperone protein Cyclophilin A and the active, GTP-bound state of KRAS G12D.[1][9] This complex sterically blocks downstream signaling.[8]

Core Downstream Signaling Pathways Affected

The constitutive activity of KRAS G12D perpetually stimulates two primary downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[3][4][7][8] KRAS G12D inhibitors are designed to suppress the aberrant activation of these critical pathways.[10]

RAF/MEK/ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation and differentiation. Active KRAS-GTP recruits and activates RAF kinases (ARAF, BRAF, CRAF) at the cell membrane.[8] RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[8] Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors that drive cell cycle progression. Inhibition of KRAS G12D directly prevents the initial activation of RAF, leading to a measurable decrease in the phosphorylation of both MEK and ERK.[1][3]

PI3K/AKT/mTOR Pathway

This pathway is crucial for cell growth, survival, and metabolism. KRAS-GTP can also directly bind to and activate phosphoinositide 3-kinase (PI3K).[8] Activated PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT (pAKT) then phosphorylates a host of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. Several studies have confirmed that specific KRAS G12D inhibitors lead to a significant reduction in the phosphorylation of AKT.[8][11]

Caption: KRAS G12D downstream signaling and point of inhibition.

Quantitative Data on Inhibitor Effects

The efficacy of KRAS G12D inhibitors is quantified by their potency in biochemical and cellular assays and their direct impact on downstream signaling molecules.

Table 1: Potency of Selected KRAS G12D Inhibitors

| Inhibitor | Type | Target State(s) | Reported Potency / Activity | Source(s) |

| MRTX1133 | Non-covalent | Active (GTP) & Inactive (GDP) | IC50: 2 to 9 µM in KRAS G12V/G13D/WT CRC lines. Potent against G12D models. | [2][8][10] |

| HRS-4642 | Non-covalent | G12D-SOS1/RAF1 binding | High affinity and selectivity for KRAS G12D over G12C and WT. | [1] |

| RMC-9805 | Covalent (Ternary) | Active (GTP) | Covalently modifies Asp12, attenuates downstream signaling. | [1][9] |

| BI-2852 | Non-covalent | Binds between Switch I/II | Blocks SOS interaction; IC50 of 450 nM for GTP-KRAS G12D binding. | [12] |

| TH-Z835 | Non-covalent | Active (GTP) & Inactive (GDP) | Disrupts KRAS-CRAF interaction; reduces tumor volume in xenografts. | [7] |

| Q2a | Quinazoline-based | G12D specific | Specifically inhibited growth of KRAS G12D mutant cells. | [11] |

Table 2: Summary of Downstream Signaling Effects

| Inhibitor | Downstream Effect | Experimental System | Source(s) |

| MRTX1133 | Disrupted both PI3K and MAPK signaling. Suppressed pERK. | In vitro and in vivo models. | [8][10] |

| HRS-4642 | Inhibited the downstream MEK-ERK signaling pathway. | In vitro binding assays and cell lines. | [1] |

| BI-2852 | Reduced pERK and pAKT levels. | Cellular models. | [12] |

| TH-Z835 | Disrupted activation of MAPK and PI3K/mTOR signaling. | Diverse cancer cell lines. | [7] |

| Q2a | Reduced phosphorylation of AKT in the PI3K pathway. | KRAS G12D mutant cell lines. | [11] |

| RMC-9805 | Interferes with and disrupts RAS downstream signaling. | PDAC and CRC mouse models. | [1][9] |

Key Experimental Protocols

The evaluation of KRAS G12D inhibitors and their downstream effects relies on a set of standard and advanced molecular biology techniques.

Western Blotting

-

Objective: To quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., KRAS, pERK, ERK, pAKT, AKT).

-

Methodology:

-

Cell Treatment: Culture KRAS G12D mutant cell lines (e.g., PANC-1, AsPC-1) and treat with various concentrations of the inhibitor for a specified time.[13]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by molecular weight using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins (e.g., anti-pERK, anti-AKT) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]

-

Analysis: Quantify band intensity using software like ImageJ, normalizing phosphoprotein levels to total protein levels.

-

Cell Viability / Proliferation Assay (e.g., MTT Assay)

-

Objective: To determine the effect of the inhibitor on cancer cell growth and proliferation.

-

Methodology:

-

Cell Seeding: Seed KRAS G12D mutant cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of inhibitor required to inhibit growth by 50%).

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells with the KRAS G12D mutation (e.g., AsPC-1, GP2d) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control (vehicle) groups. Administer the KRAS G12D inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume.[11] Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. The tumors can be weighed and used for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement and downstream pathway inhibition.[1]

-

Caption: A typical workflow for evaluating a KRAS G12D inhibitor.

Conclusion and Future Directions

KRAS G12D inhibitors effectively suppress tumor cell growth and proliferation by directly interrupting the oncogenic signals that emanate from the mutant protein. The primary downstream consequence of this inhibition is the robust downregulation of the MAPK and PI3K/AKT signaling pathways, which is evident through the decreased phosphorylation of key effector proteins like ERK and AKT.[7][8] While the development of potent and selective non-covalent inhibitors marks a significant milestone in cancer therapy, challenges remain.[5] Adaptive resistance, often through the reactivation of RAS signaling via upstream receptor tyrosine kinases (RTKs), can limit the efficacy of these agents.[11] Future strategies will likely focus on rational combination therapies, pairing KRAS G12D inhibitors with inhibitors of other nodes in the signaling network (such as SHP2, PI3K, or MEK) to achieve more durable clinical responses.[14]

References

- 1. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of KRAS G12D Inhibitors in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by mutations in the KRAS oncogene, which are present in over 90% of cases.[1][2][3] The KRAS G12D mutation is the most prevalent, accounting for approximately 40-45% of these alterations, and has historically rendered the KRAS protein "undruggable."[3][4][5] However, recent breakthroughs in drug discovery have led to the development of direct KRAS G12D inhibitors, heralding a new era of targeted therapy for this challenging disease. This guide provides a comprehensive technical overview of the KRAS G12D signaling axis in pancreatic cancer, details the mechanisms and preclinical/clinical data of emerging inhibitors, outlines key experimental protocols, and explores mechanisms of resistance and future therapeutic strategies.

The KRAS G12D Oncogene in Pancreatic Cancer

KRAS is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance intrinsic GTPase activity to hydrolyze GTP back to GDP.[4]

The G12D mutation, a substitution of glycine for aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, making it insensitive to GAP-mediated hydrolysis. This results in the KRAS protein being locked in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which drive incessant cell proliferation, survival, and tumorigenesis.[1][4][5]

Emerging Direct KRAS G12D Inhibitors

The absence of a reactive cysteine residue in the KRAS G12D mutant, which was exploited by first-generation G12C inhibitors, posed a significant challenge.[6] However, novel drug design strategies have led to potent and selective inhibitors targeting G12D.

MRTX1133 (Mirati Therapeutics)

MRTX1133 is a potent, selective, and non-covalent inhibitor that binds reversibly to the switch-II pocket of KRAS G12D in its inactive, GDP-bound state.[1][4][7] This interaction prevents subsequent nucleotide exchange and binding to downstream effectors like RAF1.[4]

-

Preclinical Efficacy: MRTX1133 has demonstrated significant antitumor activity in preclinical models. It potently inhibits ERK1/2 phosphorylation and cell viability in KRAS G12D-mutant cancer cell lines.[7][8] In xenograft models of pancreatic cancer, MRTX1133 induced dose-dependent tumor regression, with near-complete responses observed at well-tolerated doses.[7][9][10] Studies in the highly refractory KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre) mouse model also showed substantial tumor shrinkage.[9][11]

-

Clinical Status: MRTX1133 is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors harboring a KRAS G12D mutation, including pancreatic cancer (NCT04699054).[1][12]

RMC-9805 (Revolution Medicines)

RMC-9805 is a first-in-class, oral, covalent inhibitor that selectively targets the active, GTP-bound state of KRAS G12D, classifying it as a RAS(ON) inhibitor.[13] It forms a tri-complex with cyclophilin A, which then binds to KRAS G12D, leading to a covalent modification of the mutant aspartate-12 residue and attenuation of downstream signaling.[4]

-

Clinical Efficacy: Preliminary data from a Phase 1/1b trial (NCT06040541) in patients with previously treated KRAS G12D-mutant PDAC showed promising antitumor activity.[13]

VS-7375 (Verastem Oncology)

VS-7375 is an oral KRAS G12D inhibitor that has received Fast Track Designation from the FDA for the treatment of KRAS G12D-mutated PDAC.[14]

-

Clinical Efficacy: Early data from the Phase 1/2a VS-7375-101 trial (NCT06500676) in patients with advanced solid tumors, including a significant PDAC cohort, demonstrated encouraging response rates.[14]

Quantitative Data Summary

Table 1: Preclinical Efficacy of Select KRAS G12D Inhibitors

| Inhibitor | Model System | Metric | Value | Citation |

| MRTX1133 | KRASG12D-mutant cell lines | IC50 (Viability) | 30–160 nmol/L (murine) | [15] |

| MRTX1133 | HPAC Xenograft Model | Tumor Regression | 85% regression (at 30 mg/kg, BID) | [10] |

| MRTX1133 | PDAC PDX Models (8 of 11) | Tumor Regression | ≥30% | [8] |

| HRS-4642 | In vitro | IC50 | 2.329–822.2 nM | [5] |

| HRS-4642 | In vitro | KD | 0.083 nM | [5] |

Table 2: Clinical Trial Data for KRAS G12D Inhibitors in Pancreatic Cancer

| Inhibitor | Trial ID | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Population | Citation |

| RMC-9805 | NCT06040541 | 1/1b | 30% | 80% | Previously treated PDAC (n=40) | [13] |

| VS-7375 | NCT06500676 | 1/2a | 52% | 100% | PDAC at target dose (n=23) | [14] |

Key Experimental Protocols

In Vitro Cell Viability Assay

-

Objective: To determine the concentration of a KRAS G12D inhibitor required to inhibit the growth of pancreatic cancer cell lines by 50% (IC50).

-

Methodology:

-

Cell Seeding: KRAS G12D-mutant pancreatic cancer cells (e.g., HPAC, AsPC-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., MRTX1133) for a specified duration (typically 72-120 hours).

-

Viability Assessment: A reagent such as CellTiter-Glo® (Promega) is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The results are normalized to vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis.

-

Western Blot for Pathway Modulation

-

Objective: To assess the inhibitor's effect on the KRAS downstream signaling pathway by measuring the phosphorylation status of key proteins like ERK.

-

Methodology:

-

Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours). Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of p-ERK to total ERK is quantified to determine pathway inhibition.

-

In Vivo Tumor Xenograft Efficacy Study

-

Objective: To evaluate the antitumor efficacy of a KRAS G12D inhibitor in a living animal model.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG) are typically used for cell line-derived or patient-derived xenografts (PDX). Immunocompetent models like the KPC mouse are used to study the interplay with the immune system.[9][15]

-

Tumor Implantation: A suspension of human pancreatic cancer cells is injected subcutaneously or orthotopically into the pancreas of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.

-

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired JNK signaling cooperates with KrasG12D expression to accelerate pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 10. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]

- 11. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mskcc.org [mskcc.org]

- 13. onclive.com [onclive.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. aacrjournals.org [aacrjournals.org]

Preclinical Profile of Novel KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2] For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and the high affinity for its GTP substrate.[1] However, recent breakthroughs have led to the development of specific inhibitors targeting KRAS mutations. This guide provides a detailed overview of the preclinical data for emerging KRAS G12D inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles.

Mechanism of Action: Targeting the "Undruggable"

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][3] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving downstream signaling pathways that promote cell proliferation, survival, and differentiation, primarily the MAPK and PI3K/mTOR pathways.[1][4]

Novel KRAS G12D inhibitors employ various strategies to counteract this aberrant signaling. Many are non-covalent inhibitors that bind to a pocket on the KRAS G12D protein, allosterically preventing its interaction with downstream effectors like RAF.[5][6] Some inhibitors have been shown to bind to both the GDP- and GTP-bound states of the mutant protein.[4][7] Another approach involves the development of targeted protein degraders that induce the ubiquitination and subsequent degradation of the KRAS G12D protein.[5][7]

Below is a diagram illustrating the canonical KRAS signaling pathway and the point of intervention for KRAS G12D inhibitors.

In Vitro Efficacy

The potency of novel KRAS G12D inhibitors is initially assessed in vitro using various cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) in cancer cell lines harboring the KRAS G12D mutation.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| MRTX1133 | AGS | Stomach | 1 | [8] |

| AsPC-1 | Pancreatic | 1.5 | [8] | |

| HBW-012-E | AGS | Stomach | 0.46 | [8] |

| AsPC-1 | Pancreatic | 0.7 | [8] | |

| HBW-012-D | AGS | Stomach | 0.8 | [8] |

| AsPC-1 | Pancreatic | 0.7 | [8] | |

| PSTA-5204 | ASPC1 | Pancreatic | 6 (p-ERK inhibition) | [9] |

| AZD0022 | GP2D | Colorectal | 1.4 (unbound, pRSK inhibition) | [10] |

In Vivo Antitumor Activity

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their antitumor efficacy. These studies typically involve xenograft models where human cancer cell lines are implanted into immunocompromised mice.

| Compound | Animal Model | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MRTX1133 | Xenograft Mouse | HPAC (Pancreatic) | 30 mg/kg, twice daily (IP) | 85% regression | [6] |

| HBW-012-E | GP2D Mice | Colon Cancer | 50 mg/kg | 40% tumor volume reduction | [8] |

| HRS-4642 | Xenograft and PDX | AsPC-1 (Pancreatic), GP2d (Colorectal), Lung Adenocarcinoma | Not specified | Significant tumor growth inhibition | [5] |

| TH-Z827 | BALB/c Nude Mice | Panc 04.03 (Pancreatic) | 30 mg/kg (IP) | Significant dose-dependent tumor volume reduction | [4] |

| QTX3034 | Xenograft | HPAC (Pancreatic), GP2D (Colorectal) | Not specified | 100% tumor regression | [11] |

| PSTA-5204 | Xenograft | PK-59 (Pancreatic) | 7.5 mg/kg | 97% TGI | [9] |

| 15 mg/kg | 111% TGI (near-complete regression) | [9] |

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of a drug candidate is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) properties. These parameters are essential for establishing a viable dosing regimen in future clinical trials.

| Compound | Species | Dose | Cmax (ng/mL) | Half-life (t1/2) | Bioavailability | Reference |

| HBW-012-E | Mouse | 30 mg/kg (oral) | 500 | Not specified | Not specified | [8] |

| Rat | 100 mg/kg (oral) | 1500 | Not specified | Not specified | [8] | |

| Beagle Dog | 30 mg/kg (oral) | 200 | Not specified | Not specified | [8] | |

| HBW-012-D | Mouse | 30 mg/kg (oral) | 700 | Not specified | Not specified | [8] |

| Rat | 100 mg/kg (oral) | 70 | Not specified | Not specified | [8] | |

| Beagle Dog | 30 mg/kg (oral) | 460 | Not specified | Not specified | [8] | |

| MRTX1133 | Mouse | 30 mg/kg (oral) | 12 | Not specified | Very low | [8] |

| Rat | 100 mg/kg (oral) | 9 | Not specified | Very low | [8] | |

| Beagle Dog | 30 mg/kg (oral) | 72 | Not specified | Very low | [8] | |

| AZD0022 | Mouse | Not specified | Not specified | Not specified | 30-70% oral absorption | [10] |

| Dog | Not specified | Not specified | Not specified | 30-70% oral absorption | [10] | |

| PSTA-5204 | Mouse | Not specified | Not specified | ~4 hours | Favorable | [9] |

| Rat | Not specified | Not specified | 4-5 hours | Favorable | [9] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Culture : Human pancreatic cancer cells (e.g., Panc 04.03) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding : Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment : Cells are treated with a serial dilution of the KRAS G12D inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]

In Vivo Xenograft Study

The workflow for a typical in vivo xenograft study is depicted in the diagram below.

-

Animal Models : Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma) are used to prevent rejection of human tumor xenografts.[4]

-

Cell Implantation : A suspension of human cancer cells (e.g., 1x10^6 cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration : The KRAS G12D inhibitor is administered at various doses, typically via oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., once or twice daily).[6] The control group receives a vehicle solution.

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length x width²) / 2.

-

Endpoint : The study is concluded after a predefined period or when tumors in the control group reach a maximum allowable size.

-

Data Analysis : Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Pharmacokinetic Analysis

-

Dosing : A single dose of the inhibitor is administered to animals (e.g., mice, rats, dogs) via the intended clinical route (e.g., oral).

-

Blood Sampling : Blood samples are collected at multiple time points post-dosing.

-

Plasma Preparation : Plasma is separated from whole blood by centrifugation.

-

Bioanalysis : The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12]

-

PK Parameter Calculation : Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated using specialized software.

Conclusion and Future Directions

The preclinical data for several novel KRAS G12D inhibitors demonstrate significant promise in targeting this historically challenging oncogene. These compounds exhibit potent and selective inhibition of KRAS G12D-mutant cancer cells in vitro and lead to substantial tumor growth inhibition or regression in vivo.[5][6][11] Favorable pharmacokinetic profiles for some of these molecules support their potential for oral administration in patients.[8][9][10]

Despite these encouraging results, challenges remain. The development of resistance is a significant concern with targeted therapies.[5] Combination strategies, such as pairing KRAS G12D inhibitors with immunotherapy or other targeted agents, are being actively explored to enhance efficacy and overcome resistance.[13][14] As these promising preclinical candidates advance into clinical trials, they offer a new hope for patients with KRAS G12D-driven cancers.[1][6]

References

- 1. jetir.org [jetir.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]